molecular formula C21H23N3O3S B399697 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea CAS No. 575470-04-1

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea

Katalognummer: B399697
CAS-Nummer: 575470-04-1
Molekulargewicht: 397.5g/mol
InChI-Schlüssel: FOBPIYMSXDFDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a piperidine ring, a benzodioxine moiety, and a carbamothioyl group

Eigenschaften

CAS-Nummer

575470-04-1

Molekularformel

C21H23N3O3S

Molekulargewicht

397.5g/mol

IUPAC-Name

N-[(4-piperidin-1-ylphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H23N3O3S/c25-20(15-4-9-18-19(14-15)27-13-12-26-18)23-21(28)22-16-5-7-17(8-6-16)24-10-2-1-3-11-24/h4-9,14H,1-3,10-13H2,(H2,22,23,25,28)

InChI-Schlüssel

FOBPIYMSXDFDAQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Kanonische SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Introduction of the piperidine ring: This step involves the reaction of a piperidine derivative with a phenyl group, often facilitated by a coupling reagent.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Analyse Chemischer Reaktionen

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea involves the inhibition of specific enzymes. For example, it has been shown to inhibit CTP synthetase PyrG, an enzyme crucial for the synthesis of cytidine triphosphate (CTP) in bacteria . This inhibition disrupts the bacterial nucleotide synthesis pathway, leading to the death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.